Home > Products > Screening Compounds P128162 > {4-[4-(Trifluoromethyl)benzyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone
{4-[4-(Trifluoromethyl)benzyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone -

{4-[4-(Trifluoromethyl)benzyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone

Catalog Number: EVT-3596089
CAS Number:
Molecular Formula: C22H25F3N2O4
Molecular Weight: 438.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis

While the specific mechanism of action for 1-[4-(Trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine is not discussed, its structural similarity to compounds like those described in [] suggests potential as a PAF antagonist. PAF is a potent phospholipid mediator involved in various inflammatory and allergic reactions. PAF antagonists typically work by competitively binding to the PAF receptor, thus blocking PAF's biological effects. These effects can include platelet aggregation, bronchoconstriction, and increased vascular permeability.

Applications (of related PAF antagonists)

Although the specific applications of 1-[4-(Trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine are unknown, related PAF antagonists have been explored for various therapeutic purposes, as indicated in [, , , ]:

  • Kidney diseases: PAF antagonists have been explored for their potential to treat ischemia and inflammation in kidney diseases. []

N,N'-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinylmethyl 2,2-Dimethylpropanoate

  • Compound Description: This racemic compound features a piperazine ring in a chair conformation. Its structure exhibits limited flexibility due to pseudo-twofold-related trimethoxybenzoyl moieties. The planes of the piperazine and the two trimethoxyphenyl rings are nearly perpendicular. []
  • Relevance: This compound shares the core structure of a 3,4,5-trimethoxybenzoyl group attached to a piperazine ring with 1-[4-(Trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine. The primary difference lies in the second substituent on the piperazine nitrogen, where the target compound has a [4-(trifluoromethyl)benzyl] group, and this compound has a more complex 2,2-dimethylpropanoate-containing substituent. []

1-(6-Methoxy-3,4-dihydro-2-naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine

  • Compound Description: This compound demonstrated in vitro and in vivo activity as a platelet-activating factor (PAF) antagonist. []

1-(2,3-Dimethoxy-6,7-dihydro-5H-benzocyclohepten-8-ylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (2g)

  • Compound Description: Identified as a potent platelet-activating factor (PAF) antagonist through structural modifications of related compounds. []
  • Relevance: This compound shares a core structure similar to 1-[4-(Trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine, featuring a piperazine ring substituted with a 3,4,5-trimethoxybenzoyl group. The key difference is in the second substituent on the piperazine. This structural variation contributes to its potent PAF antagonist activity. []
  • Compound Description: This series of derivatives, with variations at the 2- or 3- position of the piperazine ring, were synthesized and tested for their ability to act as PAF antagonists. []
  • Relevance: These compounds share a significant structural similarity with 1-[4-(Trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine. All compounds possess a piperazine core with a 3,4,5-trimethoxybenzoyl or benzyl substituent. The research highlights how subtle modifications on the piperazine ring, particularly at the 2- or 3- position, can significantly impact PAF antagonistic activity. []

2-N,N-Diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl)piperazine, hydrochloride (PMS-1077)

  • Compound Description: This compound exhibits anti-proliferative and cell differentiation-inducing effects in human leukemic HL-60 cells. It induces cell cycle arrest in the G0/G1 phase and upregulates the expression of CD11b and CD14 cell surface markers. Additionally, PMS-1077 treated HL-60 cells demonstrate enhanced phagocytic activity, indicating differentiation towards a macrophage-like phenotype. [, ]
  • Relevance: This compound shares the core structure of a 3,4,5-trimethoxybenzoyl group attached to a piperazine ring with 1-[4-(Trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine. This compound's research underscores the potential of piperazine derivatives containing the 3,4,5-trimethoxybenzoyl moiety to influence cell proliferation and differentiation processes. [, ]

N-Methyl-4-(4-nitro-2-(trifluoromethyl)phenyl)piperazine

  • Compound Description: This compound serves as a key intermediate in synthesizing BCR-ABL inhibitors. []
  • Relevance: While not containing the 3,4,5-trimethoxybenzoyl group, this compound is relevant as it highlights the use of both a piperazine ring and a trifluoromethyl-substituted benzyl group in medicinal chemistry. This structural similarity suggests potential synthetic routes and pharmacological applications for compounds related to 1-[4-(Trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine, particularly in the field of oncology. []

Properties

Product Name

{4-[4-(Trifluoromethyl)benzyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone

IUPAC Name

[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

Molecular Formula

C22H25F3N2O4

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C22H25F3N2O4/c1-29-18-12-16(13-19(30-2)20(18)31-3)21(28)27-10-8-26(9-11-27)14-15-4-6-17(7-5-15)22(23,24)25/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

BFVVDCGPOOSPOR-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.